
methyl 2-(2-bromo-5-hydroxyphenyl)acetate
Vue d'ensemble
Description
methyl 2-(2-bromo-5-hydroxyphenyl)acetate: is an organic compound with the molecular formula C9H9BrO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the second position and a hydroxyl group at the fifth position. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Bromination: The hydroxyl group is protected, and the bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the desired position.
Esterification: The resulting compound is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a base.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Hydrogen-substituted derivatives.
Substitution Products: Various substituted phenylacetic acid methyl esters.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Reagent in Chemical Reactions: Employed in various chemical reactions to introduce specific functional groups.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
(2-Bromo-5-hydroxy-phenyl)-acetic acid: Similar structure but without the methyl ester group.
(2-Bromo-4-hydroxy-phenyl)-acetic acid methyl ester: Similar structure with the hydroxyl group at the fourth position.
(2-Bromo-5-methoxy-phenyl)-acetic acid methyl ester: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness:
Functional Group Positioning: The specific positioning of the bromine and hydroxyl groups in methyl 2-(2-bromo-5-hydroxyphenyl)acetate provides unique reactivity and properties.
Versatility in Reactions: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 2-(2-bromo-5-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPINIQUTHBKAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2722090.png)
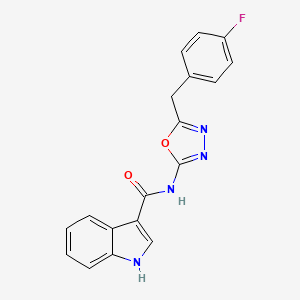
![1-(3,4-dichlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2722095.png)
![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2722096.png)
![4-cyano-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722097.png)
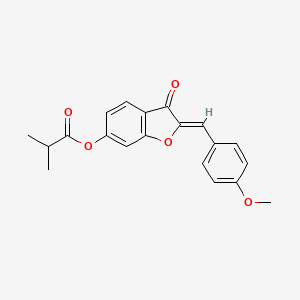
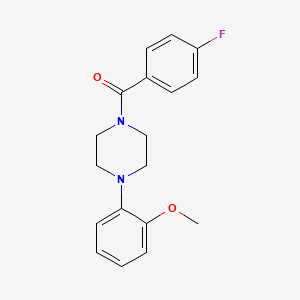

![[1-(Cyclobutylmethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B2722103.png)
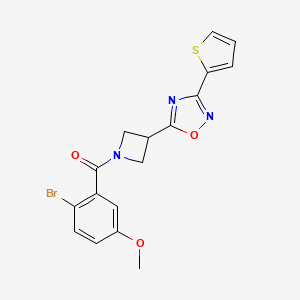
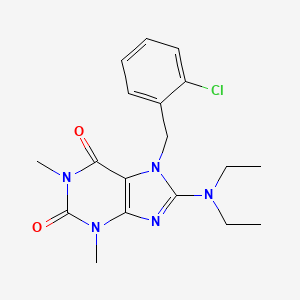
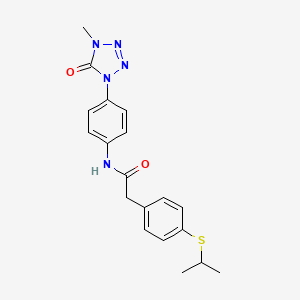
![N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2722109.png)
![2-[(Oxan-3-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2722113.png)
